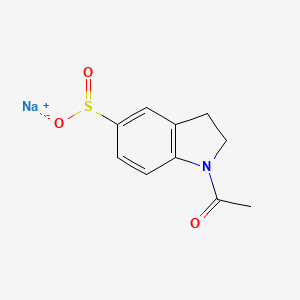
sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the sulfonate group and sodium ion.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The sulfonate group may enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate is unique due to its specific sulfonate group and sodium ion, which may confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H10NNaO3S |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
sodium;1-acetyl-2,3-dihydroindole-5-sulfinate |
InChI |
InChI=1S/C10H11NO3S.Na/c1-7(12)11-5-4-8-6-9(15(13)14)2-3-10(8)11;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
KKGPRDLIXBICQZ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


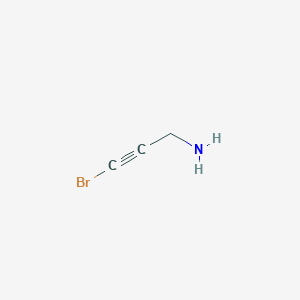
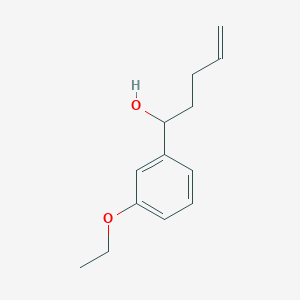




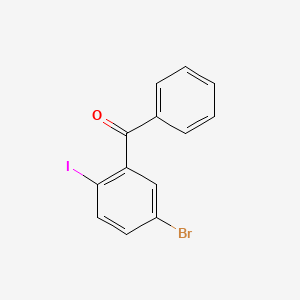
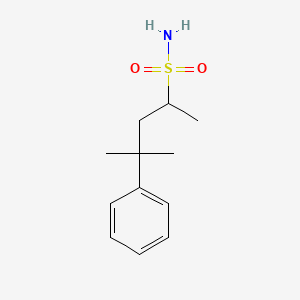
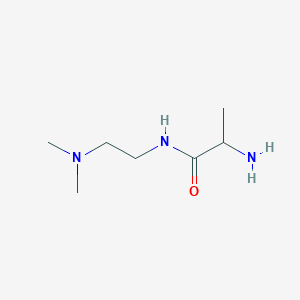
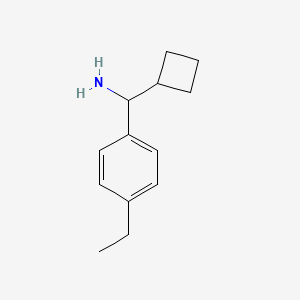
![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)



